1-Methyl-1H-benzimidazol-3-ium Trifluoromethanesulfonate
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Overview
Description
1-Methyl-1H-benzimidazol-3-ium Trifluoromethanesulfonate is a chemical compound with the molecular formula C9H9F3N2O3S. It is known for its use in various chemical reactions and applications, particularly in the field of organic synthesis. The compound appears as a white to light yellow powder or crystal and is known for its high purity and stability under inert gas conditions .
Preparation Methods
1-Methyl-1H-benzimidazol-3-ium Trifluoromethanesulfonate can be synthesized through the reaction of 1-methyl-1H-benzimidazole with trifluoromethanesulfonic acid. The reaction typically occurs under controlled conditions to ensure high yield and purity. Industrial production methods often involve the use of high-purity reagents and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
1-Methyl-1H-benzimidazol-3-ium Trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Coupling Reactions: It is used as a coupling activator in oligonucleotide synthesis, facilitating the formation of phosphodiester bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products
Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-1H-benzimidazol-3-ium Trifluoromethanesulfonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is used in the synthesis of oligonucleotides, which are essential for various biological studies and applications.
Medicine: It is involved in the development of pharmaceutical compounds and drug discovery research.
Industry: The compound is used in the production of specialty chemicals and materials, including catalysts and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 1-Methyl-1H-benzimidazol-3-ium Trifluoromethanesulfonate involves its ability to act as a coupling activator in oligonucleotide synthesis. It facilitates the formation of phosphodiester bonds by activating the nucleophilic attack of the 5’-hydroxyl group on the 3’-phosphoramidite group. This activation process is crucial for the efficient synthesis of oligonucleotides .
Comparison with Similar Compounds
1-Methyl-1H-benzimidazol-3-ium Trifluoromethanesulfonate is unique compared to similar compounds due to its high stability and efficiency as a coupling activator. Similar compounds include:
1-Ethyl-3-methylimidazolium trifluoromethanesulfonate: Used as a catalyst in organic synthesis.
1-(Fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate: Known for its reactivity and selectivity in fluorosulfurylation reactions
These compounds share similar functional groups but differ in their specific applications and reactivity profiles.
Properties
IUPAC Name |
3-methyl-1H-benzimidazol-3-ium;trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2.CHF3O3S/c1-10-6-9-7-4-2-3-5-8(7)10;2-1(3,4)8(5,6)7/h2-6H,1H3;(H,5,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCPRHIKNIDSJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CNC2=CC=CC=C21.C(F)(F)(F)S(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
361447-89-4 |
Source
|
Record name | 1-Methyl-1H-benzimidazol-3-ium Trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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